5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
Overview
Description
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, a thiophene ring, and a cyclopropyl group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Mechanism of Action
Target of Action
The primary target of 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic Acid is the S1P3 receptor . This compound has been used in the discovery, design, and synthesis of a selective S1P3 receptor allosteric agonist .
Mode of Action
Isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole, a key component of this compound, is synthesized through various synthetic techniques, most of which employ cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction .
Result of Action
It is known that isoxazole derivatives show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Action Environment
It is known that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through azirine intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Microwave-assisted synthesis has also been employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclopropyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid include other isoxazole derivatives, such as:
- 3-(Thiophen-2-yl)isoxazole-4-carboxylic acid
- 5-Methyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid
- 5-Phenyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The presence of the cyclopropyl group and the thiophene ring can influence the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
5-cyclopropyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)8-9(7-3-4-16-5-7)12-15-10(8)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIBANZXAKUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=CSC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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